N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and a phenyltetrazolyl group
Preparation Methods
The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,5-dichlorobenzyl chloride with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 1-phenyltetrazole-5-thiol in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Chemical Reactions Analysis
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial respiratory chain. This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be compared with other thiazole derivatives, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound
Properties
CAS No. |
720671-39-6 |
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Molecular Formula |
C19H14Cl2N6OS2 |
Molecular Weight |
477.4g/mol |
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H14Cl2N6OS2/c20-13-6-12(7-14(21)9-13)8-16-10-22-18(30-16)23-17(28)11-29-19-24-25-26-27(19)15-4-2-1-3-5-15/h1-7,9-10H,8,11H2,(H,22,23,28) |
InChI Key |
SGHBIDNMAZZQHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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